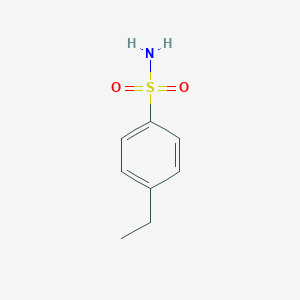

4-Ethylbenzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTGAVXHWSDGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278752 | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-38-5 | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 138-38-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethylbenzenesulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Ethylbenzenesulfonamide

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily a two-step process involving the chlorosulfonation of ethylbenzene followed by the amination of the resulting sulfonyl chloride. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow for clarity.

Synthesis Pathway Overview

The synthesis of this compound from ethylbenzene is achieved through two sequential reactions:

-

Chlorosulfonation: Ethylbenzene undergoes electrophilic aromatic substitution with chlorosulfonic acid to yield 4-ethylbenzenesulfonyl chloride. The ethyl group is an ortho-, para-director, with the para product being the major isomer due to reduced steric hindrance.

-

Amination: The 4-ethylbenzenesulfonyl chloride is then reacted with an amine source, typically aqueous ammonia, to form the final product, this compound.

Experimental Protocols

The following protocols are based on established laboratory procedures and patent literature, providing a detailed methodology for each synthetic step.

Step 1: Synthesis of 4-Ethylbenzenesulfonyl Chloride

This procedure details the chlorosulfonation of ethylbenzene using a two-stage addition of chlorosulfonic acid to control the reaction temperature and maximize the yield of the desired para-isomer.[1]

Materials:

-

Ethylbenzene

-

Chlorosulfonic acid

-

Sodium sulfate (anhydrous, catalyst)

-

Ice water

-

Dichloromethane (for extraction, optional)

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add ethylbenzene and a catalytic amount of anhydrous sodium sulfate.

-

Cool the flask in an ice bath to below 10°C.

-

Slowly add the first portion of chlorosulfonic acid via the dropping funnel while maintaining the reaction temperature between 10-18°C. The addition should take approximately 2-2.5 hours.

-

After the first addition is complete, allow the reaction to stir at 15-20°C for a short period (e.g., 0.2 hours).

-

Slowly add the second portion of chlorosulfonic acid, controlling the temperature between 18-25°C over 1-1.5 hours.

-

Once the addition is complete, maintain the reaction temperature at 20-25°C and stir for an additional 2 hours to ensure the reaction goes to completion.[1]

-

Prepare a beaker with a mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring to quench the reaction and decompose excess chlorosulfonic acid. Maintain the temperature of the quench mixture below 15°C.

-

The 4-ethylbenzenesulfonyl chloride will separate as an oily layer. Transfer the mixture to a separatory funnel and separate the lower organic layer.

-

The crude 4-ethylbenzenesulfonyl chloride can be used directly in the next step or purified further.

Step 2: Synthesis of this compound

This protocol describes the amination of the crude 4-ethylbenzenesulfonyl chloride from the previous step using aqueous ammonia.

Materials:

-

4-Ethylbenzenesulfonyl chloride (crude from Step 1)

-

Aqueous ammonia (30% solution)

-

Dichloromethane or another suitable inert solvent

-

Water

-

Sodium sulfate (anhydrous, for drying)

Procedure:

-

Dissolve the crude 4-ethylbenzenesulfonyl chloride in an inert organic solvent, such as dichloromethane, in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 15-20°C.

-

Slowly add a 30% aqueous ammonia solution dropwise to the stirred solution of the sulfonyl chloride.

-

After the addition is complete, allow the mixture to stir at 20-25°C for 3 hours to complete the reaction.[2]

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic phase, wash it with water, and then dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound, including reactant quantities, reaction conditions, and expected yields based on literature values.

| Parameter | Step 1: Chlorosulfonation [1] | Step 2: Amination [2] |

| Starting Material | Ethylbenzene | 4-Ethylbenzenesulfonyl Chloride |

| Key Reagents | Chlorosulfonic Acid, Sodium Sulfate | 30% Aqueous Ammonia |

| Solvent | None (neat reaction) | Dichloromethane |

| Molar Ratio (Reagent:Substrate) | ~3.5 : 1 (Total ClSO3H:Ethylbenzene) | Excess NH4OH |

| Temperature | 10-25°C | 15-25°C |

| Reaction Time | ~4-5 hours | 3 hours |

| Product | 4-Ethylbenzenesulfonyl Chloride | This compound |

| Reported Yield | up to 95.4% | ~70-80% (typical for similar reactions) |

Experimental Workflow

The entire experimental process, from starting materials to the purified final product, is visualized in the following workflow diagram.

References

4-Ethylbenzenesulfonamide chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethylbenzenesulfonamide. It includes a summary of its core attributes, available experimental data, and a generalized protocol for its synthesis, compiled to support research and development activities in the chemical and pharmaceutical sciences.

Core Chemical and Physical Properties

This compound is an aromatic sulfonamide with the molecular formula C₈H₁₁NO₂S.[1][2] Its chemical structure consists of an ethyl group and a sulfonamide group attached to a benzene ring at the para position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | [1][2] |

| Molecular Weight | 185.25 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 138-38-5 | [1][2] |

| Computed XLogP3-AA | 1.3 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 2 | |

| Exact Mass | 185.05104977 Da | [1][2] |

| Monoisotopic Mass | 185.05104977 Da | [1][2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases. However, general characteristics for aromatic sulfonamides can be inferred.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons (two doublets), and a singlet for the sulfonamide NH₂ protons.[4][5] |

| ¹³C NMR | Resonances for the ethyl group carbons, four distinct aromatic carbons (due to symmetry), with chemical shifts influenced by the electron-withdrawing sulfonamide group.[6][7][8][9] |

| FT-IR | Characteristic absorption bands for N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹), asymmetric and symmetric S=O stretching (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), S-N stretching, and aromatic C-H and C=C vibrations.[10] |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak. Common fragmentation patterns for similar compounds involve the loss of SO₂.[4] |

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic approach for aromatic sulfonamides can be outlined based on established chemical principles. The most common method involves the chlorosulfonation of an alkylbenzene followed by amination.

General Synthesis of this compound

This generalized protocol is based on standard procedures for the synthesis of arylsulfonamides and should be adapted and optimized for specific laboratory conditions.

Workflow for the Synthesis of this compound

Caption: Generalized workflow for the synthesis of this compound.

Step 1: Chlorosulfonation of Ethylbenzene

-

In a flask equipped with a stirrer and a dropping funnel, cool an excess of chlorosulfonic acid to 0-5 °C in an ice bath.

-

Slowly add ethylbenzene dropwise to the cooled chlorosulfonic acid with continuous stirring. The reaction is exothermic and the temperature should be carefully controlled to favor the formation of the para isomer.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the 4-ethylbenzenesulfonyl chloride.

-

Filter the solid product, wash with cold water, and dry.

Step 2: Amination of 4-Ethylbenzenesulfonyl chloride

-

Suspend the crude 4-ethylbenzenesulfonyl chloride in a suitable solvent.

-

Cool the suspension in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

-

Continue stirring for a period to ensure the complete conversion of the sulfonyl chloride to the sulfonamide.

-

The crude this compound will precipitate out of the solution.

Step 3: Purification

-

Collect the crude product by filtration and wash with cold water.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity and associated signaling pathways of this compound are not prominent in the available literature. However, the broader class of sulfonamides is well-known for a range of biological effects.

Potential Areas of Biological Activity:

-

Carbonic Anhydrase Inhibition: Primary sulfonamides are classic inhibitors of carbonic anhydrases (CAs).[11][12][13][14] Different CA isoforms are involved in various physiological processes, and their inhibition has therapeutic applications. It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.

-

Antimicrobial Activity: Many sulfonamide derivatives possess antibacterial properties.[3] They typically act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.

-

Anti-inflammatory Activity: Some sulfonamides have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[15][16]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A hypothetical signaling pathway illustrating the general mechanism of sulfonamide-based carbonic anhydrase inhibition is presented below.

Hypothetical Carbonic Anhydrase Inhibition Pathway

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

This diagram illustrates how a sulfonamide, like this compound, could potentially inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme's active site, thereby preventing the binding of natural substrates like carbon dioxide and water.

Conclusion

This compound is a simple aromatic sulfonamide for which detailed experimental data on physical properties and biological activity are not extensively documented in publicly available sources. The information provided in this guide, based on its chemical structure and data from related compounds, offers a foundational understanding for researchers. Further experimental investigation is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities and mechanisms of action.

References

- 1. N-ETHYL-4-METHYLBENZENE SULFONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | C8H11NO2S | CID 222870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 4-Ethylbenzenesulfonamide in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 4-Ethylbenzenesulfonamide is limited in publicly available scientific literature. This guide provides an in-depth analysis of the well-established mechanism of action for structurally related 4-substituted benzenesulfonamide derivatives, which is primarily the inhibition of carbonic anhydrases. This information serves as a strong predictive framework for the biological activity of this compound.

Executive Summary

Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their diverse biological activities. The primary and most extensively studied mechanism of action for this class, particularly for 4-substituted derivatives, is the potent and specific inhibition of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). These enzymes are ubiquitous and play a critical role in a multitude of physiological and pathological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CAs, sulfonamides can modulate pH homeostasis, ion transport, and other fundamental cellular processes. This guide delineates the molecular mechanism of this inhibition, summarizes quantitative data for related compounds, provides a detailed experimental protocol for assessing this activity, and illustrates the key signaling pathways involved.

The Primary Biological Target: Carbonic Anhydrases

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of enzymes that are crucial for processes such as respiration, pH regulation, electrolyte secretion, and biosynthesis.[1][2][3] There are several known isoforms of human carbonic anhydrase (hCA), with varying tissue distribution and physiological roles. Notably, isoforms like hCA I and II are widespread, while others like hCA IX and XII are tumor-associated and linked to cancer progression.[4][5]

The catalytic activity of CAs is centered around a zinc ion (Zn²⁺) located in the active site. This zinc ion is coordinated by three histidine residues and a water molecule. The enzyme's function involves the zinc-bound water molecule being converted to a highly nucleophilic zinc-bound hydroxide ion, which then attacks a carbon dioxide molecule to form bicarbonate.

Molecular Mechanism of Action: Inhibition of Carbonic Anhydrase

The universally accepted mechanism of action for primary benzenesulfonamides is their function as potent inhibitors of carbonic anhydrases.[6][7] This inhibitory action is achieved through the following steps:

-

Deprotonation: The sulfonamide moiety (-SO₂NH₂) of the inhibitor loses a proton to become an anion (-SO₂NH⁻).

-

Zinc Binding: The deprotonated sulfonamide nitrogen then directly coordinates with the Zn²⁺ ion in the active site of the carbonic anhydrase.[8]

-

Tetrahedral Coordination: This binding displaces the water molecule/hydroxide ion that is normally bound to the zinc, forming a stable, tetrahedral coordination complex.

-

Hydrogen Bonding Network: The inhibitor is further stabilized within the active site by a network of hydrogen bonds between its sulfonyl oxygens and amino group with amino acid residues, such as Thr199.[9]

This binding effectively blocks the active site, preventing the access of the substrate (carbon dioxide) and thus inhibiting the enzyme's catalytic activity.

Quantitative Data: Inhibitory Potency of 4-Substituted Benzenesulfonamides

Due to the lack of specific data for this compound, the following table summarizes the inhibition constants (Kᵢ) for a series of structurally related 4-substituted benzenesulfonamides against key human carbonic anhydrase isoforms. This data provides a strong indication of the expected inhibitory profile of this compound. The Kᵢ values are presented in nanomolar (nM).

| Compound (4-Substituted Benzenesulfonamide) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Ureido-substituted (U-CH₃) | - | 1765 | 7 | 6 | [5] |

| Ureido-substituted (U-F) | - | 960 | 45 | 4 | [5] |

| Ureido-substituted (U-NO₂) | - | 15 | 1 | 6 | [5] |

| Quinazoline-linked Schiff's bases (Cpd 3) | - | 10.8 | 10.5 | 5.4 | [4] |

| Quinazoline-linked Schiff's bases (Cpd 10) | 52.8 | 11.2 | 11.8 | 6.2 | [4] |

| Quinazoline-linked Schiff's bases (Cpd 11) | 65.7 | 12.5 | 13.2 | 7.8 | [4] |

| Pyrazoline-substituted (Cpd 9) | 316.7 | 412.5 | - | - | [10] |

| Pyrazoline-substituted (Cpd 10) | 333.4 | 425.6 | - | - | [10] |

| Triazole-linked (Cpd 4a) | 41.5 | 30.1 | 1.5 | 0.8 | [11] |

| Triazole-linked (Cpd 5a) | 55.4 | 42.7 | 2.1 | 1.2 | [11] |

Note: A lower Kᵢ value indicates a higher inhibitory potency.

Experimental Protocols: In Vitro Carbonic Anhydrase Inhibition Assay

The most common method to determine the inhibitory activity of compounds against carbonic anhydrase is a spectrophotometric assay based on the enzyme's esterase activity.

Principle

Active carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, to produce p-nitrophenol (p-NP), which is a yellow-colored product that absorbs light at 400-405 nm.[12] The rate of p-NP formation is directly proportional to the CA activity. In the presence of an inhibitor, this rate decreases, and the extent of the decrease is used to quantify the inhibitor's potency (IC₅₀ and subsequently Kᵢ values).

Materials and Reagents

-

Carbonic Anhydrase (CA) Enzyme: Purified human CA isoforms (e.g., hCA I, II, IX, XII).

-

Substrate: p-Nitrophenyl acetate (p-NPA).

-

Inhibitor: Test compound (e.g., this compound) and a known CA inhibitor as a positive control (e.g., Acetazolamide).

-

Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5).[12]

-

Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.

-

Equipment: 96-well microplate, microplate reader capable of kinetic measurements at 400-405 nm, pipettes.

Assay Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of the CA enzyme in cold assay buffer.

-

Prepare a stock solution of p-NPA in acetonitrile or DMSO.

-

Prepare serial dilutions of the test compound and the positive control inhibitor.

-

-

Assay Plate Setup (in a 96-well plate):

-

Blank wells: Assay buffer and substrate solution (no enzyme).

-

Control wells (Maximum Activity): Assay buffer, CA enzyme, and vehicle (DMSO).

-

Test wells: Assay buffer, CA enzyme, and various concentrations of the test compound.

-

Positive control wells: Assay buffer, CA enzyme, and various concentrations of the known inhibitor.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add the assay buffer and the corresponding inhibitor or vehicle to the wells.

-

Add the CA working solution to all wells except the blank.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[12]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Signaling Pathways and Physiological Relevance

The inhibition of carbonic anhydrases by sulfonamides has significant implications for various signaling pathways and physiological processes where pH regulation and CO₂/bicarbonate balance are critical.

pH Regulation and Cancer

In the hypoxic microenvironment of solid tumors, the tumor-associated isoform hCA IX is highly overexpressed.[5] hCA IX contributes to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, a condition that promotes tumor cell survival, proliferation, and metastasis.[14] The enzyme achieves this by catalyzing the hydration of metabolically produced CO₂ to bicarbonate and protons extracellularly. The protons contribute to the acidic microenvironment, which is toxic to normal cells and facilitates invasion, while the bicarbonate can be transported back into the cancer cell to buffer intracellular pH.[14]

Inhibition of hCA IX by a sulfonamide would disrupt this pH regulation mechanism, leading to intracellular acidification and a decrease in the extracellular acidity. This can suppress tumor growth and metastasis.

Other Physiological Roles

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

-

Diuresis: Inhibition of CAs in the renal tubules affects bicarbonate reabsorption, leading to a diuretic effect.

-

Neurological Disorders: CAs are involved in neuronal signaling, and their inhibition has been explored for the treatment of epilepsy.[15]

-

Metabolism: Mitochondrial CAs are involved in biosynthetic pathways such as gluconeogenesis and lipogenesis by providing bicarbonate to key enzymes.[16]

Conclusion

While specific experimental data for this compound is not extensively available, the well-established mechanism of action for the broader class of 4-substituted benzenesulfonamides provides a robust framework for understanding its likely biological effects. The primary mechanism is the potent inhibition of carbonic anhydrases, leading to the modulation of critical physiological processes dependent on pH and CO₂/bicarbonate homeostasis. The information presented in this guide on the molecular mechanism, quantitative potency of related compounds, experimental protocols, and relevant signaling pathways offers a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and related sulfonamide derivatives. Further experimental validation is necessary to confirm the precise inhibitory profile of this compound against various CA isoforms.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. primescholars.com [primescholars.com]

- 3. researchgate.net [researchgate.net]

- 4. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroimaging Findings in Carbonic Anhydrase VA Deficiency: A Case Series Highlighting Diagnostic and Prognostic Patterns in a Potentially Reversible Mitochondrial Dysfunction | American Journal of Neuroradiology [ajnr.org]

Unveiling 4-Ethylbenzenesulfonamide: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery and history of 4-Ethylbenzenesulfonamide, a key intermediate in organic synthesis. While not a widely recognized therapeutic agent itself, its history is intertwined with the broader development of sulfonamides, a class of compounds with significant pharmacological importance. This document provides a detailed account of its first reported synthesis, experimental protocols, and the chemical principles underlying its formation.

Introduction

This compound, with the chemical formula C₈H₁₁NO₂S, is an aromatic sulfonamide. The sulfonamide functional group has been a cornerstone in medicinal chemistry, most notably for the development of sulfa drugs. The discovery and subsequent exploration of various sulfonamide derivatives have paved the way for numerous therapeutic agents. This guide focuses on the foundational history of a simple yet important member of this class, this compound.

Discovery and First Synthesis

The first documented synthesis of this compound can be traced back to the work of Huntress and Carten in 1940, published in the Journal of the American Chemical Society.[1] Their research focused on the use of chlorosulfonic acid as a reagent for the identification of aryl halides, and in this context, they prepared a series of arylsulfonyl chlorides and their corresponding sulfonamides, including the 4-ethyl derivative.[1]

The synthesis is a two-step process that begins with the electrophilic substitution of ethylbenzene.

Synthesis of the Precursor: 4-Ethylbenzenesulfonyl Chloride

The initial step involves the reaction of ethylbenzene with chlorosulfonic acid to yield 4-ethylbenzenesulfonyl chloride. This reaction is a classic example of electrophilic aromatic substitution, where the electrophile is generated from chlorosulfonic acid.

Reaction Workflow:

References

An In-depth Technical Guide to 4-Ethylbenzenesulfonamide and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethylbenzenesulfonamide, focusing on its chemical properties, synthesis, and its role as a scaffold in the development of pharmacologically active compounds. Due to the limited specific biological data on this compound itself, this guide extends its scope to its key, biologically active derivative, 4-(2-aminoethyl)benzenesulfonamide, which serves as a critical intermediate in the synthesis of prominent pharmaceuticals and as a potent enzyme inhibitor.

This compound: The Core Moiety

This compound (CAS No. 138-38-5) is an aromatic sulfonamide that, while not extensively studied for its own biological activity, represents a foundational structure in medicinal chemistry.[1] Its primary importance lies in its utility as a chemical intermediate.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on available data.[1]

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 138-38-5 |

| Appearance | Solid (predicted) |

| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N |

Synthesis

A standard synthesis route for this compound involves a two-step process starting from ethylbenzene. This process is illustrated in the workflow diagram below. The first step is the chlorosulfonation of ethylbenzene to produce 4-ethylbenzenesulfonyl chloride.[2] This intermediate is then subjected to amination to yield the final product.

Caption: General synthesis workflow for this compound.

The this compound Scaffold in Drug Development

The true significance of the this compound core lies in its role as a versatile scaffold for the synthesis of more complex molecules with significant biological activities. A prime example is its derivative, 4-(2-aminoethyl)benzenesulfonamide, which is a key intermediate in the synthesis of sulfonylurea drugs and also exhibits intrinsic activity as a carbonic anhydrase inhibitor.

Key Studies on 4-(2-Aminoethyl)benzenesulfonamide

4-(2-Aminoethyl)benzenesulfonamide (CAS No. 35303-76-5) is a well-studied derivative that highlights the therapeutic potential of the ethylbenzenesulfonamide scaffold.

Synthesis of 4-(2-Aminoethyl)benzenesulfonamide

A common synthetic route to 4-(2-aminoethyl)benzenesulfonamide starts from β-phenethylamine and involves a multi-step process including acetylation, chlorosulfonation, amination, and hydrolysis.[3][4]

Caption: Multi-step synthesis of 4-(2-aminoethyl)benzenesulfonamide.

Experimental Protocol: Synthesis of 4-(2-Aminoethyl)benzenesulfonamide [3][4]

-

Acetylation: β-phenethylamine is reacted with acetic anhydride, often in a solvent like dichloromethane, to yield N-acetyl-β-phenethylamine.

-

Chlorosulfonation: The acetylated intermediate is then reacted with chlorosulfonic acid. An auxiliary agent such as sodium chloride may be used, and a chlorinating agent like thionyl chloride can be added. The reaction is typically carried out in a chlorinated solvent.

-

Amination: The resulting 4-(2-acetamidoethyl)benzenesulfonyl chloride is treated with ammonia to form 4-(2-acetamidoethyl)benzenesulfonamide.

-

Hydrolysis: The acetamido group is hydrolyzed, for example, using a sodium hydroxide solution, to yield the final product, 4-(2-aminoethyl)benzenesulfonamide.

-

Purification: The product is then purified, which may involve recrystallization from a solvent such as a methanol/water mixture.

Biological Activity as a Carbonic Anhydrase Inhibitor

4-(2-Aminoethyl)benzenesulfonamide and its derivatives have been shown to be potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[5] The inhibitory activity of dipeptide conjugates of 4-(2-aminoethyl)benzenesulfonamide against several human CA isoforms is presented below.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 74 | 5.7 |

| Dipeptide Conjugate 1 | 89.4 | 6.5 | 88.3 | 4.5 |

| Dipeptide Conjugate 2 | 95.2 | 7.8 | 91.2 | 5.1 |

| Dipeptide Conjugate 3 | 101.6 | 8.1 | 95.8 | 6.2 |

Data adapted from a study on novel dipeptide conjugates.[5]

The mechanism of action of sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

Caption: Conceptual diagram of carbonic anhydrase inhibition.

Cardiovascular Effects

Recent studies have also investigated the cardiovascular effects of 4-(2-aminoethyl)benzenesulfonamide. In an isolated rat heart model, this compound was found to decrease perfusion pressure and coronary resistance, suggesting a potential vasodilatory effect.[6] Theoretical docking studies propose that this effect may be mediated through interaction with calcium channels.[7]

Application in the Synthesis of Sulfonylurea Drugs

4-(2-Aminoethyl)benzenesulfonamide is a crucial intermediate in the synthesis of second-generation sulfonylurea drugs, such as glipizide, which are used in the treatment of type 2 diabetes.[8]

Caption: Use of 4-(2-aminoethyl)benzenesulfonamide in glipizide synthesis.

Conclusion

While this compound itself has limited documented biological applications, it serves as a valuable foundational scaffold in medicinal chemistry. Its derivative, 4-(2-aminoethyl)benzenesulfonamide, demonstrates significant potential and utility, both as a key intermediate in the synthesis of established drugs like glipizide and as a pharmacologically active agent in its own right, particularly as a carbonic anhydrase inhibitor. For researchers and drug development professionals, the ethylbenzenesulfonamide core represents a promising starting point for the design and synthesis of novel therapeutic agents. Further exploration of this chemical space is warranted to uncover new compounds with enhanced potency and selectivity for various biological targets.

References

- 1. This compound | C8H11NO2S | CID 222870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethylbenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 5. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

Molecular formula and structure of 4-Ethylbenzenesulfonamide

This technical guide provides a comprehensive overview of 4-Ethylbenzenesulfonamide, including its molecular formula, structure, physicochemical properties, synthesis, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Identity and Structure

This compound is an organic compound belonging to the sulfonamide class. It is characterized by an ethyl group and a sulfonamide group attached to a benzene ring at the para position.

-

Molecular Formula: C₈H₁₁NO₂S[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 138-38-5[1]

-

Molecular Weight: 185.25 g/mol [1]

The 2D structure of this compound is as follows:

Physicochemical Properties

Experimental data for this compound is limited. The properties below are based on available data and estimations from closely related compounds.

| Property | Value | Source |

| Molecular Weight | 185.25 g/mol | [1] |

| Physical State | White to off-white solid (estimated) | Based on N-Ethyl-4-methylbenzenesulfonamide[2] |

| Melting Point | ~64 °C (147 °F) (estimated) | Based on N-Ethyl-4-methylbenzenesulfonamide |

| Solubility | Soluble in polar organic solvents (estimated) | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from ethylbenzene.

Step 1: Chlorosulfonation of Ethylbenzene

This step involves the reaction of ethylbenzene with chlorosulfonic acid to produce 4-ethylbenzenesulfonyl chloride.

-

Materials: Ethylbenzene, Chlorosulfonic acid, Dichloromethane (solvent).

-

Procedure:

-

In a fume hood, cool a flask containing dichloromethane to 0 °C using an ice bath.

-

Slowly add ethylbenzene to the cooled solvent with stirring.

-

Carefully add chlorosulfonic acid dropwise to the mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-ethylbenzenesulfonyl chloride.

-

Step 2: Amination of 4-Ethylbenzenesulfonyl Chloride

The sulfonyl chloride is then reacted with ammonia to form the final product, this compound.

-

Materials: 4-ethylbenzenesulfonyl chloride, Aqueous ammonia, Dichloromethane (solvent).

-

Procedure:

-

Dissolve the crude 4-ethylbenzenesulfonyl chloride in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the solution with vigorous stirring.

-

Continue stirring at room temperature for a few hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with a dilute acid solution to remove any remaining ammonia.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are not widely available, its chemical class, sulfonamides, is well-studied.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth. It is plausible that this compound could exhibit similar antibacterial activity.

Intermediate in Drug Synthesis

A structurally related compound, 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide, serves as an important intermediate in the synthesis of sulfonylurea drugs like glibenclamide and glipizide, which are used to treat type 2 diabetes.[3] This suggests a potential application for this compound as a building block in the synthesis of other pharmacologically active molecules.

Conclusion

This compound is a sulfonamide with a well-defined structure and a straightforward synthetic pathway. While specific experimental data on its physicochemical and biological properties are not extensively documented, its structural similarity to other well-characterized sulfonamides suggests potential for antibacterial activity and as an intermediate in the synthesis of more complex pharmaceutical compounds. Further research is warranted to fully elucidate its biological profile and explore its potential applications in drug discovery and development.

References

4-Ethylbenzenesulfonamide: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4-Ethylbenzenesulfonamide. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its likely pharmacological profile based on extensive research into the broader class of sulfonamides and structurally similar benzenesulfonamide derivatives. The primary anticipated activities include antibacterial, anticancer, and enzyme inhibitory actions, particularly against carbonic anhydrase and dihydropteroate synthase. This guide details the established mechanisms of action for these activities, provides standardized experimental protocols for their evaluation, and presents quantitative data from closely related analogs to inform future research and development efforts.

Introduction

This compound belongs to the sulfonamide class of compounds, a group of synthetic molecules characterized by the presence of a sulfonamide group (-SO₂NH₂). Since the discovery of their antimicrobial properties, sulfonamides have become a cornerstone of medicinal chemistry, with derivatives being developed for a wide range of therapeutic applications.[1] The core benzenesulfonamide scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The presence of a 4-ethyl substitution on the benzene ring is expected to modulate the lipophilicity and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide explores the most probable biological activities of this compound based on established structure-activity relationships (SAR) within the sulfonamide family.

Potential Biological Activities and Mechanisms of Action

Based on the activities of analogous compounds, this compound is predicted to exhibit three primary biological activities:

Antibacterial Activity

The most well-established activity of sulfonamides is their antibacterial effect. They act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2][3] Bacteria synthesize folate de novo, and it is an essential precursor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the production of dihydropteroate and subsequently, folic acid. This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[3][4] Mammalian cells are unaffected as they obtain folate from their diet.[4]

Anticancer Activity

Several benzenesulfonamide derivatives have demonstrated significant anticancer properties.[5][6] One of the primary mechanisms for this activity is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[6] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating intra- and extracellular pH, facilitating tumor growth, and metastasis.[6] By inhibiting these CAs, sulfonamides can disrupt the pH balance of the tumor microenvironment, leading to apoptosis and reduced tumor progression.

Enzyme Inhibition: Carbonic Anhydrases

Beyond their role in cancer, carbonic anhydrases are a family of ubiquitous metalloenzymes involved in various physiological processes.[7] The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of CAs.[8][9] The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.[8][9] Different isoforms of CA are expressed in various tissues, and their inhibition can have therapeutic effects in conditions such as glaucoma, epilepsy, and edema.[7]

Quantitative Data from Structurally Related Analogs

While no specific quantitative data for this compound has been found in the reviewed literature, the following tables summarize the biological activities of closely related benzenesulfonamide derivatives. This data can serve as a benchmark for predicting the potential potency of this compound.

Table 1: Antibacterial Activity of Benzenesulfonamide Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus | 32 | [6] |

| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | S. aureus | 128 | [6] |

| 4-amino-N-arylbenzenesulfonamide derivatives | P. aeruginosa & S. aureus | Variable | [10] |

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

| Compound | Isoform | Kᵢ (nM) | Reference |

| Benzenesulfonamide-triazole conjugates | hCA I | 41.5 - 1500 | [1] |

| Benzenesulfonamide-triazole conjugates | hCA II | 30.1 - 755 | [1] |

| Benzenesulfonamide-triazole conjugates | hCA IX | 1.5 - 38.9 | [1] |

| Benzenesulfonamide-triazole conjugates | hCA XII | 0.8 - 12.4 | [1] |

| Beta-lactam-substituted benzenesulfonamides | hCA I | 66.60 - 278.40 | [11] |

| Beta-lactam-substituted benzenesulfonamides | hCA II | 39.64 - 79.63 | [11] |

Table 3: Cytotoxicity of Benzenesulfonamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Indazol-pyrimidine derivatives | MCF-7 | 1.629 - 8.029 | [5] |

| Beta-lactam-substituted benzenesulfonamides | MCF-7 | Potent | [11] |

| 4-thiazolone-based benzenesulfonamides | MDA-MB-231 | Significant Inhibition | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of 4-Ethylbenzenesulfonamide Derivatives: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with a wide array of therapeutic applications. Among these, derivatives of 4-ethylbenzenesulfonamide are emerging as a promising class of compounds with significant potential for the development of novel therapeutic agents. Their versatility stems from the core structure, which allows for diverse substitutions, leading to modulation of their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the current landscape of this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential as enzyme inhibitors and anticonvulsant agents.

Core Biological Activities and Quantitative Data

The therapeutic effects of this compound and related benzenesulfonamide derivatives are primarily driven by their ability to specifically interact with and inhibit various enzymes. The sulfonamide moiety is a key pharmacophore, often acting as a zinc-binding group in the active site of metalloenzymes.

Carbonic Anhydrase Inhibition

A primary and extensively studied application of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Their involvement in numerous physiological processes makes them attractive targets for treating a range of disorders, including glaucoma, epilepsy, and cancer.[2][3][4] Derivatives of 4-(2-aminoethyl)benzenesulfonamide, in particular, have shown potent inhibitory activity against several human (h) CA isoforms.

Table 1: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound/Derivative Class | Target Isoform(s) | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |

| Dipeptide-4-(2-aminoethyl)benzenesulfonamide conjugates | hCA I, hCA II, hCA IV, hCA XII | Low nanomolar range for hCA II and hCA XII | - | [2] |

| Benzylaminoethylureido-tailed benzenesulfonamides | hCA I, hCA II, hCA IX, hCA XII | Kᵢ values from 2.8 nM to the micromolar range | - | [5] |

| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA I, hCA II, hCA IX, hCA XII | Low nanomolar/subnanomolar for hCA IX and XII | - | [6] |

| 4-Methylbenzenesulfonamide derivatives | Cyclin-dependent kinase-2 (CDK2) | - | IC₅₀ of 1.79 - 2.92 µM | [7] |

Note: This table presents a selection of data to illustrate the range of activities. For exhaustive data, please refer to the cited literature.

Anticonvulsant Activity

The inhibition of specific brain-expressed carbonic anhydrase isoforms, such as hCA II and hCA VII, is a recognized mechanism for anticonvulsant activity.[3][8] By modulating pH homeostasis in the brain, these inhibitors can reduce neuronal hyperexcitability. Several novel benzenesulfonamide derivatives have been synthesized and shown to be effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3][9]

Table 2: Anticonvulsant Activity of Benzenesulfonamide Derivatives

| Compound/Derivative Class | Animal Model | Median Effective Dose (ED₅₀) | Protective Index (PI) | Reference(s) |

| 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) | scPTZ (mice) | 22.50 mg/kg | 20.4 | [9] |

| 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide (18b) | MES (mice) | 16.36 mg/kg | 24.8 | [9] |

| 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) | MES (mice, i.p.) | 28.6 µmol/kg | 3.36 | [10] |

| 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) | MES (rats, p.o.) | 29.8 µmol/kg | >51 | [10] |

Antimicrobial and Other Activities

Benzenesulfonamide derivatives have also demonstrated a broad spectrum of other biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12][13] Their antimicrobial action often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1]

Table 3: Antimicrobial and Cytotoxic Activity of Benzenesulfonamide Derivatives

| Compound/Derivative Class | Activity | Organism/Cell Line | MIC / IC₅₀ / LD₅₀ | Reference(s) |

| N-substituted sulfonamides from 4-hydroxycoumarin | Antibacterial | P. aeruginosa, S. typhi, B. subtilis, S. aureus | MICs from 2.28 x 10⁻⁸ to 1.14 x 10⁻⁷ M | |

| N-substituted sulfonamides from 4-hydroxycoumarin | Cytotoxic | Brine shrimp (Artemia salina) | LD₅₀ = 2.9072 x 10⁻⁴ M | [13] |

| Benzenesulfonamide derivatives with carboxamide functionality | Antimicrobial | E. coli, S. aureus, C. albicans, A. niger | MICs from 6.28 to 6.72 mg/mL | [11] |

| 4-Methylbenzenesulfonamide derivatives | Cytotoxic | MCF-7 (human breast cancer) | IC₅₀ of 18.3 - 26.3 µM | [7] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of new chemical entities. This section provides an overview of the key protocols used to assess the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from 4-ethylbenzenesulfonyl chloride, which can be reacted with a variety of amines or other nucleophiles to generate a diverse library of compounds. A general synthetic scheme is presented below.

Caption: General synthesis of this compound derivatives.

General Procedure for Sulfonamide Synthesis:

-

Chlorosulfonation: 4-Ethylbenzene is reacted with an excess of chlorosulfonic acid, typically at a low temperature (0-5 °C), to yield 4-ethylbenzenesulfonyl chloride. The reaction mixture is then carefully quenched with ice water, and the product is extracted with an organic solvent.

-

Sulfonamidation: The resulting 4-ethylbenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane, acetone). To this solution, the desired amine (or other nucleophile) and a base (e.g., pyridine, triethylamine) are added. The reaction is stirred at room temperature or heated as necessary until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with dilute acid and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the final this compound derivative.[1]

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

-

Human or bovine carbonic anhydrase

-

p-Nitrophenyl acetate (p-NPA)

-

Test compounds and a standard inhibitor (e.g., Acetazolamide)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

DMSO or acetonitrile

-

96-well microplate and reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

-

Prepare a stock solution of p-NPA in acetonitrile or DMSO.

-

Prepare serial dilutions of the test compounds and the standard inhibitor in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add buffer, the test compound dilution (or DMSO for control), and the CA enzyme solution.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[11]

-

Anticonvulsant Screening: MES and scPTZ Tests

These are standard in vivo models for assessing the anticonvulsant potential of test compounds.[3][5]

Maximal Electroshock Seizure (MES) Test:

-

Principle: This test is a model for generalized tonic-clonic seizures.

-

Procedure:

-

Administer the test compound to rodents (mice or rats) via the desired route (e.g., intraperitoneally or orally).

-

After a specific pre-treatment time, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal or ear electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of this phase indicates a protective effect of the compound.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Principle: This test is a model for myoclonic and absence seizures.

-

Procedure:

-

Administer the test compound to rodents.

-

After the pre-treatment time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the animal for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

-

The absence of clonic seizures indicates a protective effect.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton broth (MHB) or agar (MHA)

-

Test compounds and a standard antibiotic

-

96-well microplate

Procedure (Broth Microdilution):

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound derivatives exert their effects is crucial for rational drug design and development.

Carbonic Anhydrase Catalytic Cycle

The primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of the carbonic anhydrase catalytic cycle. The sulfonamide group coordinates to the zinc ion in the active site, preventing the binding and hydration of carbon dioxide.

Caption: Inhibition of the Carbonic Anhydrase catalytic cycle.

Experimental Workflow for Drug Discovery

The process of identifying and characterizing novel this compound derivatives follows a logical workflow from synthesis to biological evaluation.

Caption: Experimental workflow for this compound derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising platform for the discovery of new therapeutic agents. Their well-established role as carbonic anhydrase inhibitors has paved the way for their exploration as anticonvulsants, antiglaucoma agents, and anticancer drugs. Furthermore, ongoing research continues to unveil new biological activities, including antimicrobial and anti-inflammatory properties. The ability to readily synthesize a diverse range of derivatives allows for systematic structure-activity relationship studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of the underlying mechanisms of action deepens, so too will the potential to design next-generation this compound-based drugs to address a variety of unmet medical needs. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. journalsarchive.com [journalsarchive.com]

- 6. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethylbenzenesulfonamide: A Technical Guide to Safety, Hazards, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and toxicity information for 4-Ethylbenzenesulfonamide. The information is intended for a technical audience and is based on publicly accessible data. It is crucial to consult original source materials and conduct a thorough risk assessment before handling this chemical.

Introduction

This compound is a chemical compound with the molecular formula C8H11NO2S. As a member of the sulfonamide class, its potential biological activities and toxicological profile are of interest to researchers in drug discovery and chemical synthesis. This guide provides a comprehensive overview of the known safety, hazards, and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and the logical framework for hazard assessment.

Hazard Identification and Classification

The primary source of hazard information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals notifications.[1] The aggregated data from multiple notifiers indicate several key hazards.

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |

Note: The percentages of notifications for each hazard statement vary. "Causes skin irritation" and "Causes serious eye irritation" are reported by 100% of notifiers, while "Harmful if swallowed" and "May cause respiratory irritation" are reported by 33.3% of notifiers to the ECHA C&L Inventory.[1]

GHS Pictograms:

-

Exclamation Mark: For Acute Toxicity (oral), Skin Irritation, Eye Irritation, and Respiratory Tract Irritation.

This classification indicates that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when generating dust or aerosols.

Caption: GHS Hazard Identification for this compound.

Toxicological Data

Comprehensive toxicological data for this compound is limited in the public domain. The following tables summarize the available information.

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Test Species | Endpoint | Value | Reference |

| Oral | Rat | LDLo | 500 mg/kg | [2] (for N-Ethylbenzenesulfonamide) |

| Dermal | - | LD50 | No data available | - |

| Inhalation | - | LC50 | No data available | - |

LDLo (Lowest Published Lethal Dose) is for the related compound N-Ethylbenzenesulfonamide, not this compound.

Table 3: Irritation Data for this compound

| Type of Irritation | Test Species | Results | Reference |

| Skin Irritation | - | Causes skin irritation (GHS Classification) | [1] |

| Eye Irritation | - | Causes serious eye irritation (GHS Classification) | [1] |

| Respiratory Irritation | - | May cause respiratory irritation (GHS Classification) | [1] |

Table 4: Genotoxicity, Carcinogenicity, and Reproductive Toxicity Data for this compound

| Endpoint | Test System | Result | Reference |

| Genotoxicity (e.g., Ames test) | - | No data available | - |

| Carcinogenicity | - | No data available | - |

| Reproductive and Developmental Toxicity | - | No data available | - |

The lack of specific quantitative data highlights the need for further toxicological evaluation of this compound.

Experimental Protocols

In the absence of specific published studies for this compound, this section details the standard OECD guidelines that would be followed to assess the hazards identified by the GHS classification.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

-

Test Principle: A stepwise procedure is used, with a small number of animals at each step. The outcome of each step determines the dose for the next step.

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage in a single dose.

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.

Caption: Workflow for OECD Guideline 423 (Acute Toxic Class Method).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Principle: The substance is applied to the skin of a single animal in a stepwise manner to minimize animal use.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 g or 0.5 mL dose of the test substance is applied to the skin under a gauze patch.

-

The patch is left in place for 4 hours.

-

After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

If no corrosive effects are observed, the test may be confirmed on additional animals.

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified accordingly.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential for a substance to cause eye irritation or damage.

-

Test Principle: The test substance is applied to one eye of an animal, with the other eye serving as a control.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

A single dose (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours.

-

The reversibility of any observed effects is monitored for up to 21 days.

-

-

Data Analysis: The severity of ocular lesions is scored to determine the irritation potential of the substance.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline is used to determine the health hazards of short-term exposure to a substance via inhalation.

-

Test Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber.

-

Test Animals: Rats are the preferred species.

-

Procedure:

-

Animals are exposed for a fixed period, typically 4 hours.

-

Multiple concentration groups are used to determine a concentration-response relationship.

-

Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Body weights are recorded, and a gross necropsy is performed.

-

-

Data Analysis: The LC50 (median lethal concentration) is calculated, and the substance is classified for inhalation toxicity.

Structure-Activity Relationship (SAR) Considerations

While specific data for this compound is lacking, general SAR principles for sulfonamides can provide some insight. The toxicity of sulfonamides can be influenced by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. The ethyl group at the 4-position of the benzene ring will influence the lipophilicity and metabolic profile of the molecule compared to unsubstituted benzenesulfonamide. The primary sulfonamide group is a key structural feature.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Ethylbenzenesulfonamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-ethylbenzenesulfonamide in organic synthesis, a key intermediate in the development of various therapeutic agents. The protocols outlined herein are based on established synthetic methodologies for structurally related sulfonamides and are intended to serve as a comprehensive guide for researchers.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The sulfonamide functional group is a crucial pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and carbonic anhydrase inhibitors. The ethyl group at the 4-position of the benzene ring can influence the compound's lipophilicity and metabolic stability, making it an attractive starting material for the synthesis of novel drug candidates. These derivatives are being explored for their potential as anticancer and antimicrobial agents.

This application note focuses on a common and versatile transformation of this compound: N-alkylation. This reaction allows for the introduction of various substituents on the nitrogen atom of the sulfonamide, enabling the synthesis of a diverse library of compounds for biological screening.

Application: N-Alkylation of this compound